(E)-2-hydroxyoctadec-9-en-17-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-hydroxyoctadec-9-en-17-ynoic acid is a unique fatty acid derivative characterized by its hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxyoctadec-9-en-17-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne and alkene functionalization reactions. The process may involve:
Hydroboration-Oxidation: This step introduces the hydroxyl group at the second carbon.
Partial Hydrogenation: This step selectively reduces the triple bond to a double bond at the ninth carbon.
Alkyne Addition: This step introduces the triple bond at the seventeenth carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and selectivity. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-2-hydroxyoctadec-9-en-17-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(E)-2-hydroxyoctadec-9-en-17-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-hydroxyoctadec-9-en-17-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in lipid metabolism or interact with cellular receptors to influence signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-2-hydroxyoctadec-9-en-17-ynoic acid can be compared with other similar compounds, such as:
9-oxo-10(E),12(E)-octadecadienoic acid: Known for its role as a PPARα agonist and its effects on lipid metabolism.
9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid: Another fatty acid derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H30O3 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(E)-2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9+ |
InChI Key |
LQQRDGQTNVSFHM-MDZDMXLPSA-N |
Isomeric SMILES |
C#CCCCCCC/C=C/CCCCCCC(C(=O)O)O |
Canonical SMILES |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.